molecular formula C14H22O7 B12541219 3-Ethyl 1,5-dimethyl 3-acetylpentane-1,3,5-tricarboxylate CAS No. 861772-69-2

3-Ethyl 1,5-dimethyl 3-acetylpentane-1,3,5-tricarboxylate

Cat. No.: B12541219
CAS No.: 861772-69-2
M. Wt: 302.32 g/mol
InChI Key: YZDRUIYOZHJJBE-UHFFFAOYSA-N
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Description

3-Ethyl 1,5-dimethyl 3-acetylpentane-1,3,5-tricarboxylate is an organic compound with a complex structure It is a derivative of pentane and contains multiple functional groups, including ester and acetyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl 1,5-dimethyl 3-acetylpentane-1,3,5-tricarboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification and acetylation processes. These processes are optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl 1,5-dimethyl 3-acetylpentane-1,3,5-tricarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

3-Ethyl 1,5-dimethyl 3-acetylpentane-1,3,5-tricarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Ethyl 1,5-dimethyl 3-acetylpentane-1,3,5-tricarboxylate exerts its effects depends on its interactions with molecular targets. These interactions can involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular pathways and biological processes. The specific molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethyl 1,2-dimethyl 5-chloroindolizine-1,2,3-tricarboxylate
  • 3-Ethyl 1,2-dimethyl 5-bromoindolizine-1,2,3-tricarboxylate

Uniqueness

3-Ethyl 1,5-dimethyl 3-acetylpentane-1,3,5-tricarboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

CAS No.

861772-69-2

Molecular Formula

C14H22O7

Molecular Weight

302.32 g/mol

IUPAC Name

3-O-ethyl 1-O,5-O-dimethyl 3-acetylpentane-1,3,5-tricarboxylate

InChI

InChI=1S/C14H22O7/c1-5-21-13(18)14(10(2)15,8-6-11(16)19-3)9-7-12(17)20-4/h5-9H2,1-4H3

InChI Key

YZDRUIYOZHJJBE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCC(=O)OC)(CCC(=O)OC)C(=O)C

Origin of Product

United States

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